molecular formula C17H17N3NaO6S2 B1668397 Cephapirin sodium CAS No. 24356-60-3

Cephapirin sodium

Numéro de catalogue: B1668397
Numéro CAS: 24356-60-3
Poids moléculaire: 446.5 g/mol
Clé InChI: FKAFVHOJYJGQLK-OALZAMAHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La Céphapirine sodique est un antibiotique céphalosporine de première génération efficace contre un large éventail de bactéries à Gram positif et à Gram négatif. Elle est couramment utilisée en médecine vétérinaire et était auparavant utilisée en médecine humaine sous le nom commercial Cefadyl. La Céphapirine sodique est connue pour sa résistance aux bêta-lactamases, ce qui la rend efficace contre les staphylocoques, à l'exception des souches résistantes à la méthicilline .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Céphapirine sodique est synthétisée à partir de l'acide 7-aminocephalosporanique (7-ACA). La voie de synthèse implique la réaction du 7-ACA avec le chlorure de bromoacétyle pour former un amide. Cet intermédiaire est ensuite mis à réagir avec la 4-thiopyridine pour déplacer le groupe halogéno, ce qui conduit à la formation de Céphapirine .

Méthodes de production industrielle : Dans les milieux industriels, la Céphapirine sodique est produite en faisant réagir le 7-ACA avec le chlorure de bromoacétyle dans des conditions contrôlées. La réaction est suivie par le déplacement du groupe halogéno par la 4-thiopyridine. Le produit final est purifié et converti en sa forme de sel de sodium pour une utilisation dans des formulations injectables .

Analyse Des Réactions Chimiques

Hydrolysis of the β-Lactam Ring

The β-lactam ring in cephapirin sodium is highly susceptible to hydrolysis, particularly under acidic or alkaline conditions. This reaction compromises its antibacterial activity and generates hydrolyzed cephapirin.

Key Findings :

  • Hydrolysis occurs rapidly in aqueous solutions, with degradation accelerated by elevated temperatures or extreme pH levels .

  • Hydrolyzed cephapirin retains the cephalosporin core but lacks the intact β-lactam ring required for bacterial cell wall synthesis inhibition .

Analytical Detection :

  • Ultra-high-performance liquid chromatography (UHPLC) with triple quadrupole mass spectrometry (MS/MS) detects hydrolyzed products at trace levels (limit of detection [LOD]: 0.15 ppb) .

  • Electrospray ionization–ion trap tandem MS (LC-MS/MS) confirms hydrolyzed cephapirin in milk samples, with a detection limit of ~1 ng/mL .

Lactone Formation

Intramolecular cyclization of this compound leads to lactone derivatives, particularly under storage or extraction conditions.

Identified Compounds :

  • Cephapirin lactone : Formed via esterification between the carboxylic acid group and the β-lactam nitrogen .

  • Reduced cephapirin lactone : A novel degradant identified in bovine milk, likely resulting from lactone reduction under reducing conditions .

Stability Implications :

  • Lactone formation reduces antibacterial efficacy and complicates residue detection in biological matrices .

Deacetylation to Desacetylcephapirin

Enzymatic or hydrolytic cleavage of the acetyl group at the C3 position produces desacetylcephapirin, a primary metabolite.

Metabolic Significance :

  • Desacetylcephapirin persists in milk as long as the parent drug, with comparable detection limits (~1 ng/mL) .

  • This metabolite retains partial antibacterial activity but is less potent than this compound .

Analytical Validation :

ParameterThis compoundDesacetylcephapirin
Retention time (min)3.04.4
LOD (ppb)0.1510.152
LOQ (ppb)0.4120.411
Linearity (R²)0.99980.9994

Data from UHPLC-MS/MS validation .

Degradation During Pharmaceutical Manufacturing

Trace residues of this compound in reactor rinse solutions necessitate stringent cleaning protocols to prevent cross-contamination.

Critical Parameters :

  • Chromatographic separation on an XBridge C18 column (100 mm × 4.6 mm, 3.5 µm) with 0.15% formic acid/acetonitrile mobile phases .

  • Mass spectrometry transitions:

    • Cephapirin : m/z 424.0 → 292.0 (quantification), 424.0 → 320.0 (qualification) .

    • Ceftiofur (co-analyte) : m/z 523.8 → 241.1 (quantification), 523.8 → 285.0 (qualification) .

Environmental and Biological Implications

  • Allergenic Potential : Hydrolysis products and lactones may trigger allergic reactions in sensitive individuals, necessitating residue limits ≤0.4 ppb in pharmaceuticals .

  • Antimicrobial Resistance : Degradation products in environmental matrices (e.g., water, soil) could contribute to resistance gene propagation .

Applications De Recherche Scientifique

Treatment of Bovine Mastitis

Cephapirin sodium is primarily utilized for the intramammary treatment of mastitis in lactating cows. Mastitis, an inflammation of the mammary gland, is often caused by bacterial infections, predominantly by Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains. The drug is administered through intramammary infusions, typically in a dosage of 200 mg per quarter, with a second treatment given 12 hours later if necessary .

Efficacy Studies :

  • A study demonstrated that this compound showed comparable efficacy to a combination of antimicrobials (tetracycline, neomycin, and bacitracin) for treating nonsevere clinical mastitis. The noninferiority analysis indicated that this compound was effective for pathogen cure and extended clinical cure rates .
  • Another trial compared this compound with ceftiofur hydrochloride, showing noninferiority in bacteriological cure rates for gram-positive cases and clinical cure rates overall .

Other Veterinary Uses

Beyond mastitis treatment, this compound has been explored for its effectiveness against various infections in livestock:

  • It has been used for treating infections such as septicemia and skin infections caused by susceptible strains of bacteria .
  • Its application extends to intrauterine antibiotic infusion for treating chronic endometritis in cows, highlighting its versatility in managing reproductive health issues in cattle .

Safety and Resistance Considerations

While this compound is generally well-tolerated in cattle, concerns about antibiotic resistance necessitate careful management:

  • Adhering to guidelines for appropriate use can help mitigate the development of resistance among mastitis-causing pathogens.
  • The importance of good herd management practices alongside antibiotic treatment is emphasized to prevent reinfection and ensure sustainable use of antibiotics .

Comparative Efficacy Data

StudyTreatment ComparisonOutcomeFindings
This compound vs. Tetracycline + Neomycin + BacitracinPathogen CureNoninferiority demonstrated for pathogen cure and extended clinical cure rates
This compound vs. Ceftiofur HydrochlorideBacteriological CureNoninferior for gram-positive cases; clinical cure rates were similar
This compound (ToDAY)Mastitis TreatmentEffective against penicillin-resistant Staphylococcus aureus

Mécanisme D'action

Cephapirin Sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .

Comparaison Avec Des Composés Similaires

Composés similaires :

Unicité : La Céphapirine sodique est unique en raison de sa forte résistance aux bêta-lactamases et de son efficacité contre un large éventail de bactéries. Contrairement à certaines autres céphalosporines, elle est spécifiquement formulée pour une utilisation injectable et a des applications en médecine humaine et vétérinaire .

Activité Biologique

Cephapirin sodium is a first-generation cephalosporin antibiotic with broad-spectrum antimicrobial activity, primarily used for treating bacterial infections in both humans and animals. This article delves into its biological activity, efficacy, safety, and relevant case studies.

Cephapirin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for cell wall integrity, leading to cell lysis and death. This mechanism is typical of β-lactam antibiotics, making cephapirin effective against a variety of Gram-positive and some Gram-negative bacteria.

Antimicrobial Spectrum

This compound has demonstrated significant activity against various pathogens. In clinical studies, it showed comparable efficacy to cephalothin against strains of:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Proteus mirabilis
  • Staphylococcus aureus
  • Diplococcus pneumoniae
  • Pseudomonas species

The minimum inhibitory concentrations (MICs) for these organisms were effectively achieved in serum levels during treatment .

Case Studies and Trials

  • Clinical Evaluation in Humans :
    • In a study involving 27 patients with various infections, 25 responded positively to cephapirin therapy. The infections included pneumonia and empyema caused by S. aureus. The only notable side effect was reversible bone marrow depression in one patient .
  • Mastitis Treatment in Cattle :
    • A noninferiority trial compared this compound with ceftiofur hydrochloride for treating clinical mastitis in dairy cows. Cephapirin demonstrated similar clinical cure rates for Gram-positive infections but was less effective against Gram-negative cases compared to ceftiofur .
  • In Vitro Studies :
    • Laboratory evaluations indicated that cephapirin was effective against a range of bacterial strains, with most strains being inhibited by concentrations achievable in serum .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

  • Bone Marrow Suppression : A case of leukopenia and neutropenia was observed, which resolved after discontinuation of the drug.
  • Injection Site Reactions : Pain at the injection site was noted with intramuscular administration, although intravenous administration resulted in less discomfort .

Quantification and Detection Methods

Recent advancements have led to the development of sensitive methods for quantifying cephapirin in biological samples:

ParameterCephapirinCeftiofur
Limit of Detection (LOD)0.15 ppb0.15 ppb
Limit of Quantification (LOQ)0.4 ppb0.41 ppb
Linearity Range0.4 to 1.5 ppb0.4 to 1.5 ppb
Recovery Rate94%96%

This method is crucial for ensuring compliance with regulatory standards regarding antibiotic residues in food products .

Propriétés

Numéro CAS

24356-60-3

Formule moléculaire

C17H17N3NaO6S2

Poids moléculaire

446.5 g/mol

Nom IUPAC

sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C17H17N3O6S2.Na/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);/t13-,16-;/m1./s1

Clé InChI

FKAFVHOJYJGQLK-OALZAMAHSA-N

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-].[Na+]

SMILES isomérique

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.[Na]

SMILES canonique

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.[Na]

Apparence

Solid powder

Key on ui other cas no.

24356-60-3

Description physique

Solid

Pictogrammes

Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

21593-23-7 (Parent)

Durée de conservation

>2 years if stored properly

Solubilité

SOL IN WATER /CEPHAPIRIN SODIUM/
VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID;  INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/
1.51e-01 g/L

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BL P 1322
BL-P 1322
BLP 1322
Brisfirina
Céfaloject
Cefadyl
Cefapirin
Cephapirin
Cephapirin Monosodium Salt
Cephapirin Sodium
Cephapirin, Sodium
Monosodium Salt, Cephapirin
Salt, Cephapirin Monosodium
Sodium Cephapirin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cephapirin sodium
Reactant of Route 2
Reactant of Route 2
Cephapirin sodium
Reactant of Route 3
Reactant of Route 3
Cephapirin sodium
Reactant of Route 4
Reactant of Route 4
Cephapirin sodium
Reactant of Route 5
Cephapirin sodium
Reactant of Route 6
Reactant of Route 6
Cephapirin sodium
Customer
Q & A

Q1: How does Cephapirin sodium exert its antibacterial activity?

A1: this compound, a first-generation cephalosporin antibiotic, acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. [] It targets the final transpeptidation step of peptidoglycan synthesis, disrupting the cross-linking of peptidoglycan units. This weakens the cell wall, ultimately leading to bacterial cell lysis and death. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, this information can be readily found in drug databases and chemical references. Consult those resources for specific details.

Q3: Can this compound be frozen and thawed without compromising its stability?

A3: Yes, research indicates that this compound admixtures, when frozen for 14 days and then thawed either conventionally or via microwave, retain at least 90% of their labeled content. The rate of degradation was not significantly influenced by the thawing method. []

Q4: Are there specific storage recommendations for this compound?

A4: The presence of impurities in commercial this compound samples suggests that it should be stored in closed containers to minimize degradation. []

Q5: How long does it take for this compound to be eliminated from milk after intramammary infusion?

A5: In lactating dairy cattle receiving an 8-day extended therapy of intramammary this compound (200 mg per gland every 24 hours), the drug concentration fell below the approved tolerance limit within 96 hours after the last infusion. This aligns with the labeled withdrawal time for the preparation. []

Q6: Does the milk fraction (foremilk, bucket milk, strippings) influence the measured concentration of this compound after intramammary infusion?

A6: Yes, a study revealed that this compound concentrations were significantly higher in foremilk compared to bucket milk or strippings after intramammary infusion. This highlights the importance of specifying the milk fraction used in pharmacokinetic and residue studies. []

Q7: What is the efficacy of this compound in treating mastitis caused by Staphylococcus aureus?

A7: Both a 5-day extended therapy [] and a treatment program where this compound was administered based on on-farm culture results [, ] demonstrated efficacy against Staphylococcus aureus mastitis in dairy cows.

Q8: Has this compound been evaluated for the treatment of non-severe clinical mastitis?

A8: Yes, a non-inferiority field trial indicated that this compound is comparable to a broad-spectrum antimicrobial combination in treating non-severe clinical mastitis. []

Q9: Is there evidence to suggest that this compound is effective against gram-positive mastitis pathogens?

A9: While this compound demonstrated an 82% bacteriological cure rate against gram-positive mastitis pathogens, in vitro susceptibility test results were not found to be reliable predictors of treatment success. []

Q10: Are there concerns regarding the development of resistance to this compound?

A10: While the provided abstracts do not directly address resistance development, this is a crucial aspect of antibiotic use. Consulting recent literature on this compound resistance patterns and trends is recommended.

Q11: What are the potential adverse effects associated with this compound use in humans?

A11: While the abstracts mention phlebitis as a potential side effect in some human patients, [, ] a comprehensive assessment of toxicological data requires consultation with relevant pharmacological resources and recent literature.

Q12: Can beta-cyclodextrin be used to reduce this compound residues in milk?

A12: Research suggests that adding beta-cyclodextrin to Cephapirin-tainted raw milk can reduce antibiotic residue levels, potentially through complexation. []

Q13: What analytical methods have been used to quantify this compound in biological samples?

A13: Several studies utilized liquid chromatography-mass spectrometry (LC-MS/MS) to determine Cephapirin and its metabolite concentrations in milk samples. [, , ]

Q14: How does this compound compare to other cephalosporin antibiotics?

A14: In a clinical trial comparing different irrigation solutions at Cesarean section, Cefamandole nafate (a second-generation cephalosporin) demonstrated a greater reduction in endometritis compared to this compound. [, ] Another study found comparable efficacy between this compound and a third-generation cephalosporin, Ceftiofur hydrochloride, in treating nonsevere clinical mastitis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.